VU0467485 -

VU0467485

Catalog Number: EVT-285075
CAS Number:
Molecular Formula: C17H17FN4O2S
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable muscarinic acetylcholine receptor 4 (M4) positive allosteric modulators (PAMs). VU0467485 represents a major advance in the field, as the first potent M4 PAM to overcome major species differences in potency while maintaining high selectivity versus M2 (rat, dog, cyno, and human EC50s > 30 μM), CNS penetration, and in vivo efficacy. VU0467485 showed robust efficacy in behavioral models that was evaluated as a preclinical candidate.
Overview

VU0467485, also known as AZ13713945, is a compound that has been identified as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype 4. This compound has been evaluated for its potential therapeutic applications, particularly in the treatment of schizophrenia. It is recognized for its robust efficacy in behavioral models and favorable pharmacokinetic properties, making it a promising candidate for further development in clinical settings.

Source and Classification

VU0467485 originates from a series of compounds developed to enhance the activity of the muscarinic acetylcholine receptor subtype 4. The exploration of this compound is part of a broader effort to identify selective modulators that can effectively target this receptor, which plays a crucial role in various neurological processes. The classification of VU0467485 falls under pharmacological agents that modulate neurotransmitter receptors, specifically focusing on the central nervous system.

Synthesis Analysis

The synthesis of VU0467485 involves a straightforward two-step process from known materials. The initial step includes the condensation of 3-chloro-5,6-dimethylpyridazin-4-carbonitrile with methylthioglycolate under microwave irradiation, yielding sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate. This reaction typically achieves yields averaging around 78%. The subsequent step involves a HATU-mediated amide coupling reaction with various amines, resulting in analogues with yields ranging from 45% to 92% after high-performance liquid chromatography purification .

Molecular Structure Analysis

The molecular structure of VU0467485 is characterized by its unique pyridazine core, which contributes significantly to its biological activity. The compound exhibits a complex arrangement that enhances its potency and metabolic stability while maintaining favorable physicochemical properties. The structure-activity relationship studies indicate that modifications to the pyridine ring can affect the compound's efficacy and selectivity towards the muscarinic acetylcholine receptor subtype 4 .

Structural Data

  • Molecular Formula: C14H16ClN3O2S
  • Molecular Weight: Approximately 317.81 g/mol
  • Key Functional Groups: Contains thieno and pyridazine moieties which are critical for its activity.
Chemical Reactions Analysis

VU0467485 undergoes several chemical reactions during its synthesis and metabolic processing. The key reactions include:

  1. Microwave-Assisted Condensation: This reaction facilitates the formation of the thieno-pyridazine core.
  2. Amide Coupling Reaction: Utilizes HATU as a coupling agent to form amide bonds with various amines, leading to the final product.
  3. Metabolic Reactions: In vivo studies suggest that VU0467485 may undergo oxidative dealkylation mediated by cytochrome P450 enzymes, producing active metabolites with altered pharmacokinetic profiles .
Mechanism of Action

The mechanism of action for VU0467485 involves its role as a positive allosteric modulator at the muscarinic acetylcholine receptor subtype 4. By binding to an allosteric site on the receptor, VU0467485 enhances the receptor's response to acetylcholine without directly activating it. This modulation leads to improved signaling pathways associated with cognitive function and behavioral responses, indicating potential therapeutic benefits in conditions like schizophrenia .

Physical and Chemical Properties Analysis

VU0467485 exhibits several important physical and chemical properties:

  • Solubility: Displays low aqueous solubility which may affect its bioavailability.
  • Stability: Shows robust stability under physiological conditions.
  • Pharmacokinetics: Demonstrates favorable pharmacokinetic parameters such as:
    • Clearance Rate: Approximately 29 mL/min/kg in rats.
    • Volume of Distribution: About 1.5 L/kg.
    • Half-life: Ranges from 1.9 to 6.6 hours depending on species.

These properties suggest that VU0467485 can achieve adequate concentrations in the brain while maintaining effective clearance rates .

Applications

VU0467485 has significant scientific uses primarily in pharmacological research aimed at treating schizophrenia and other neuropsychiatric disorders. Its ability to selectively enhance muscarinic receptor activity positions it as a candidate for developing new therapeutic strategies targeting cognitive deficits associated with these conditions. Additionally, ongoing studies are exploring its potential use in imaging applications through radiolabeled derivatives for positron emission tomography, which could provide insights into receptor distribution and function in vivo .

Introduction to Muscarinic Acetylcholine Receptor 4 (M4) Pharmacology

Neurobiological Significance of M4 Receptor Modulation

The muscarinic acetylcholine receptor subtype M4 (CHRM4), encoded by the CHRM4 gene, is a Gi/o protein-coupled receptor predominantly expressed in the mammalian central nervous system. Its highest density occurs in the striatum, cortex, and thalamus—regions critically involved in motor control, cognition, and reward processing [2] [9]. M4 receptors function as inhibitory autoreceptors that regulate acetylcholine (ACh) release in the striatum and modulate dopaminergic neurotransmission through complex circuit interactions. Genetic knockout studies demonstrate that M4 receptor deletion potentiates dopamine D1 receptor-mediated locomotor stimulation and increases sensitivity to psychostimulants like cocaine and amphetamine [2]. This occurs because M4 activation on striatal spiny projection neurons (SPNs) dampens dopamine-induced cAMP production, creating a critical balance in extrapyramidal motor function. Consequently, M4 dysfunction contributes to pathologies in Parkinson's disease (via motor circuit disruption) and schizophrenia (through dysregulated mesolimbic dopamine) [4] [9].

Beyond neurotransmission, M4 receptors influence erythroid progenitor cell differentiation, suggesting roles in hematological disorders like myelodysplastic syndrome [2]. The receptor’s dual coupling to Gi/o (inhibiting adenylyl cyclase) and Gq/11 (modulating ion channels) enables nuanced regulation of neuronal excitability, making it a high-value target for CNS therapeutics [5] [9].

Role of Positive Allosteric Modulators (PAMs) in Neuropsychiatric Disorders

Positive allosteric modulators (PAMs) represent a pharmacological breakthrough for targeting M4 receptors with superior subtype selectivity over orthosteric agonists. Unlike direct agonists that indiscriminately activate receptors, PAMs amplify endogenous ACh signaling only when and where it occurs, preserving spatiotemporal fidelity of cholinergic transmission [5] [8]. This mechanism reduces risks of receptor desensitization and adverse effects linked to broad muscarinic activation (e.g., gastrointestinal distress, bradycardia) [10].

Preclinically, M4 PAMs exhibit antipsychotic-like properties by normalizing dopaminergic hyperactivity. In rodent models, they reverse amphetamine-induced hyperlocomotion and prepulse inhibition deficits—behavioral correlates of positive schizophrenia symptoms [7] [8]. They also enhance cognitive performance in novel object recognition tests by augmenting cortical acetylcholine and histamine release, supporting potential in addressing cognitive impairment in schizophrenia or Alzheimer’s disease [3] [6]. Furthermore, M4 PAMs show promise in Parkinson’s disease by ameliorating motor deficits in reserpine-treated (dopamine-depleted) rodents without inducing dyskinesias [3] [9].

Table 1: Therapeutic Applications of M4 PAMs in Preclinical Models

Neuropsychiatric IndicationKey Preclinical FindingsProposed Mechanism
SchizophreniaReversal of psychostimulant-induced hyperlocomotion and sensory gating deficitsInhibition of mesolimbic dopamine hyperactivity; cortical glutamate modulation
Cognitive DysfunctionImproved novel object recognition; enhanced cortical ACh/histamine releasePotentiation of prefrontal/posterior cortical M4 signaling
Parkinson’s DiseaseRescue of motor deficits in dopamine-depleted rodentsNormalization of striatal D1/D2 receptor imbalance via cholinergic-dopaminergic crosstalk

Historical Development of M4-Targeted Therapeutics

Early muscarinic drug development was stymied by poor receptor subtype selectivity. Xanomeline, a pan-muscarinic agonist, showed antipsychotic efficacy in Alzheimer’s trials but caused intolerable peripheral side effects [7] [8]. This catalyzed efforts to target specific subtypes. Initial M4-selective orthosteric ligands like tropicamide or PD-102,807 lacked sufficient selectivity or brain penetrance [2].

The early 2000s saw the first M4 PAMs emerge from academic-industrial collaborations. LY2033298, discovered by Vanderbilt University and Eli Lilly, became the prototypical tool compound, demonstrating in vivo efficacy in rodent antipsychotic models [7]. However, it exhibited species-specific activity and suboptimal pharmacokinetics. This paved the way for VU0467485 (also designated AZ13713945), developed jointly by Vanderbilt University and AstraZeneca [1] [8]. Optimized via structure-activity relationship (SAR) studies, VU0467485 achieved:

  • High Potency: EC₅₀ = 26.6 nM (rat M4) and 78.8 nM (human M4) [1]
  • Subtype Selectivity: >100-fold selectivity over M1–M3, M5, and 200+ off-target receptors [1] [8]
  • Drug-like Properties: Oral bioavailability, CNS penetration, and metabolic stability [8]

Properties

Product Name

VU0467485

IUPAC Name

5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide

Molecular Formula

C17H17FN4O2S

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23)

InChI Key

VFNHDIWHQGVWLL-UHFFFAOYSA-N

SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C

Solubility

Soluble in DMSO

Synonyms

VU 0467485, VU-0467485, VU0467485, AZ13713945, AZ-13713945, AZ 13713945

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.